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Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Catalog No.
S12527306
CAS No.
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Product Name

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-3-16-10(14)7-9(13)8-5-4-6-12-11(8)15-2/h4-6H,3,7H2,1-2H3

InChI Key

KKLFWRSSINVSRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)OC

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is an organic compound belonging to the family of pyridine derivatives. It features a pyridine ring substituted at the 2-position with a methoxy group and a 3-oxopropanoate moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: Reduction of the ester group can produce the corresponding alcohol.
  • Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution Reactions: Nucleophiles such as amines or thiols can be utilized, often in the presence of a base like sodium hydroxide.

Major Products

  • From oxidation, the product is 3-(2-methoxypyridin-3-yl)-3-oxopropanoic acid.
  • From reduction, the product is 3-(2-methoxypyridin-3-yl)-3-hydroxypropanoate.
  • Substitution reactions yield various substituted pyridine derivatives depending on the nucleophile used.

Research indicates that Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate may exhibit biological activity, particularly in enzyme-catalyzed reactions involving ester hydrolysis. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

The synthesis of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate typically involves:

  • Esterification: The reaction of 3-(2-methoxypyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction parameters and enhance yield and purity.

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate has several notable applications:

  • Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its potential roles in enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: Explored for therapeutic properties, including anti-inflammatory and antimicrobial effects.

The interaction studies of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate focus on its binding affinity to specific enzymes or receptors. The unique structural features allow it to potentially modulate biological activities, making it a subject of interest for drug development and biochemical research.

Several compounds share structural similarities with Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoateContains a chlorine atom on the pyridine ringExhibits distinct electronic properties due to chlorine substitution
Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoateHas a methoxy group but differs in pyridine substitutionPotentially different reactivity patterns due to positional changes
Ethyl 2-methyl-3-oxopropanoateA simpler structure without a pyridine ringLacks the complexity and potential bioactivity associated with pyridine derivatives

Uniqueness

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in medicinal chemistry and organic synthesis. Its methoxy substitution enhances its electronic properties, making it a valuable compound for further exploration in various scientific fields.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

223.08445790 g/mol

Monoisotopic Mass

223.08445790 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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